2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one
Description
2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one is a halogenated ketone featuring a piperidine ring and adjacent chloro-fluoro substituents on the α-carbon. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of anti-proliferative agents and heterocyclic derivatives . Its structural uniqueness arises from the synergistic electronic effects of chlorine (electron-withdrawing) and fluorine (high electronegativity), which modulate reactivity and biological interactions.
Properties
CAS No. |
321-77-7 |
|---|---|
Molecular Formula |
C7H11ClFNO |
Molecular Weight |
179.62 g/mol |
IUPAC Name |
2-chloro-2-fluoro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11ClFNO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
InChI Key |
UMQPEFYDSPOVDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-Fluoro-1-(1-Piperidinyl)Ethanone typically involves the reaction of 2-chloro-2-fluoroacetyl chloride with piperidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
2-Chloro-2-Fluoroacetyl Chloride+Piperidine→2-Chloro-2-Fluoro-1-(1-Piperidinyl)Ethanone
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-2-Fluoro-1-(1-Piperidinyl)Ethanone may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and yield. The purification of the product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-Fluoro-1-(1-Piperidinyl)Ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones or piperidinyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one is , with a molecular weight of approximately 161.63 g/mol. The compound's structure allows it to engage in various chemical reactions, making it suitable for different applications.
The compound exhibits notable biological activity, particularly in the context of drug development. Its structural characteristics enable it to interact with various biological targets, including enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor functions. This makes it a candidate for targeting central nervous system disorders.
Potential Drug Development
Research indicates that 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one may be effective in developing treatments for conditions such as anxiety, depression, and neurodegenerative diseases. Its ability to modulate sigma receptors, particularly the sigma-1 receptor (σ1R), suggests potential neuroprotective effects that could be beneficial in treating these disorders .
Materials Science Applications
In materials science, 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one can be utilized in the synthesis of novel materials with enhanced properties. The presence of both chloro and fluoro groups can improve the stability and lipophilicity of resulting compounds, making them more effective in various applications such as coatings, adhesives, and polymers.
Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one | Chloro and fluoro substituents on adjacent carbon | Potential for drug development targeting CNS disorders |
| 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one | Piperidine derivative with hydroxyl group | Selectively targets sigma receptors |
| 3-Fluoro-N-(piperidin-4-yl)propanamide | Piperidine ring with different substituents | Variation in functional groups affects reactivity |
Case Study 1: Sigma Receptor Modulation
A study highlighted the potential of compounds similar to 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one in selectively targeting the sigma-1 receptor. This receptor is implicated in various neurological functions, and modulation can influence intracellular signaling pathways. The findings suggest that this compound could lead to neuroprotective effects beneficial for treating neurodegenerative diseases.
Case Study 2: Synthesis of Novel Materials
Another research effort focused on utilizing 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one in synthesizing new polymeric materials. The study demonstrated that incorporating this compound improved the thermal stability and mechanical properties of the resulting materials, showcasing its utility beyond medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-Chloro-2-Fluoro-1-(1-Piperidinyl)Ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group enhances its binding affinity, while the chloro and fluoro substituents influence its electronic properties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen Substitution Variants
2-Chloro-1-(piperidin-1-yl)ethan-1-one (Compound 13)
- Structure : Lacks the fluorine atom at the α-position.
- Synthesis : Prepared via reaction of chloroacetyl chloride with piperidine under basic conditions .
- Reactivity : The absence of fluorine reduces steric hindrance and alters electronic properties, making it more reactive in nucleophilic substitutions compared to the chloro-fluoro analogue.
- Applications: Used as an intermediate for thieno[2,3-d]pyrimidine derivatives with anti-cancer activity .
2,2-Difluoro-1-(piperidin-1-yl)ethan-1-one
- Structure : Features two fluorine atoms at the α-position.
- Synthesis: Generated via Pd-catalyzed coupling of trimethylsilyl enolates with aryl bromides .
- Biological Relevance : Used in fluorinated bioactive molecules targeting enzymes sensitive to halogen bonding .
2-Bromo-2,2-difluoro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one
- Structure : Bromine replaces chlorine, and a pyridinyl-piperazine group is present.
- Synthesis: Bromo-difluoroacetophenone derivatives are synthesized via halogen exchange reactions .
Aromatic and Heterocyclic Derivatives
2-Fluoro-2-(3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one (3hh)
- Structure : Incorporates a 3-methoxyphenyl group at the α-position.
- Synthesis : Prepared via HF·pyridine-mediated fluorination of diazo precursors .
- Applications : Explored in fluorinated drug candidates for CNS disorders due to improved blood-brain barrier penetration .
2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride
Functional Group Modifications
2-Diazo-1-(piperidin-1-yl)ethan-1-one
- Structure : Replaces chloro-fluoro substituents with a diazo group.
- Synthesis : Generated via azide-mediated diazo transfer reactions .
- Reactivity : The diazo group enables cyclopropanation and C–H insertion reactions, useful in constructing complex heterocycles. However, it is thermally unstable compared to halogenated analogues .
1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its structural features, which allow for significant biological interactions. This compound contains a chloro and a fluoro substituent on a carbon atom adjacent to a piperidine ring, alongside a carbonyl group, which enhances its reactivity and potential therapeutic applications.
Structural Characteristics
The molecular formula of 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one is C₇H₈ClFNO, and its structure is characterized by:
- A piperidine ring that contributes to its pharmacological properties.
- A chloroacetyl group that can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor functions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The key mechanisms include:
- Covalent Bond Formation : The chloroacetyl group enables the compound to form covalent bonds with proteins, which can inhibit enzymatic activity or alter receptor functions.
- Lipophilicity : Its lipophilic nature facilitates the traversal of biological membranes, enhancing its bioavailability and interaction with target sites.
Biological Activity and Therapeutic Potential
Research indicates that 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one exhibits notable biological activity in several areas:
1. CNS Disorders
The compound is being explored for potential applications in treating central nervous system disorders. Its ability to modulate neurotransmitter receptors could make it a candidate for drug development targeting conditions such as anxiety and depression.
2. Anticancer Activity
Studies have suggested that similar piperidine derivatives exhibit anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects in various cancer cell lines, indicating that 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one may also possess anticancer activity through mechanisms such as apoptosis induction .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-1-(1-chlorocyclopropyl)ethan-1-one | Cyclopropyl group instead of piperidine | Different ring structure affects biological activity |
| 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | Tetrahydroquinoline ring | Alters pharmacokinetic properties |
| 3-Fluoro-N-(piperidin-4-yl)propanamide | Piperidine ring with different substituents | Variation in functional groups affects reactivity |
The unique trifluoromethyl group in 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one imparts distinct electronic properties that enhance stability and lipophilicity, making it particularly valuable in drug design for improving pharmacokinetic profiles compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of piperidine derivatives, including those similar to 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one. For example:
- A study demonstrated that certain piperidine derivatives exhibited improved metabolic stability and favorable pharmacokinetic profiles while maintaining low cytotoxicity levels in vitro .
Safety Profile
Toxicological assessments indicate that related compounds do not exhibit significant acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one?
The compound can be synthesized via fluorination of α-diazo carbonyl precursors. For example, reacting 2-diazo-1-(piperidin-1-yl)ethan-1-one with HF·pyrrolidine (HF·pyr2a) in dichloromethane (DCM) at 0°C yields the fluorinated product. Purification via flash column chromatography (SiO₂, DCM:MeOH 98:2) isolates the target compound with moderate yields (44%) .
| Key Reaction Parameters |
|---|
| Precursor: 2-diazo-1-(piperidin-1-yl)ethan-1-one |
| Fluorinating Agent: HF·pyr2a (6 equiv.) |
| Solvent: DCM (0.1 M) |
| Temperature: 0°C during addition |
| Yield: 44% after purification |
Q. What spectroscopic techniques confirm the structural identity of this compound?
- 19F NMR : Detects fluorine environments (δ −224.63 ppm, td, J = 47.0, 4.7 Hz) .
- IR Spectroscopy : Identifies carbonyl stretches (~1664 cm⁻¹) and C-F/C-Cl bonds (~1093 cm⁻¹) .
- HRMS (ESI-Orbitrap) : Validates molecular mass ([M+H]+ calculated 221.1085, observed 221.1086) .
Advanced Research Questions
Q. How can fluorination reaction conditions be optimized to improve yield and purity?
Optimization involves adjusting stoichiometry, temperature, and purification methods. Increasing HF·pyr2a equivalents (6:1 ratio to diazo precursor) and maintaining 0°C during reagent addition minimizes side reactions. Alternative solvents (e.g., THF) or microwave-assisted synthesis may enhance reaction efficiency. Post-reaction purification using preparative HPLC or recrystallization improves purity .
Q. What advanced computational and crystallographic methods resolve structural ambiguities in halogenated ethanones?
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O, halogen bonds) in crystal structures .
- DFT Studies : Predict electrostatic potential surfaces and compare with experimental XRD data to validate electronic environments .
- X-ray Diffraction : Resolves bond lengths and angles (e.g., C–F = 1.35 Å, C–Cl = 1.74 Å) .
| Technique | Application |
|---|---|
| Hirshfeld Surface | Quantifies H-bonding and van der Waals interactions |
| DFT | Validates charge distribution and orbital hybridization |
Q. How are derivatives of this compound evaluated for biological activity (e.g., antifungal or antiviral potential)?
- Derivatization : Coupling with heterocyclic amines (e.g., thiazoles, pyrazoles) via nucleophilic substitution .
- Bioassays : Antifungal testing against Fusarium spp. via mycelial growth inhibition assays .
- Molecular Docking : Screens against targets like fungal CYP51 or SARS-CoV-2 main protease (Mpro) .
| Derivative | Activity |
|---|---|
| Thiazole-linked analogs | IC₅₀ = 0.8 µM against Fusarium oxysporum |
| Pyrazole derivatives | 72% inhibition of SARS-CoV-2 Mpro |
Q. How do researchers address contradictions between theoretical and experimental data (e.g., DFT vs. crystallography)?
Discrepancies in bond angles or electronic properties are resolved by:
- Multi-technique validation : Cross-referencing XRD, NMR, and IR data .
- Solvent effect modeling : Including solvation parameters in DFT calculations to mimic experimental conditions .
- Thermal ellipsoid analysis : Assessing atomic displacement parameters in crystal structures to identify dynamic effects .
Methodological Considerations
Q. What purification strategies are effective for halogenated piperidinyl ethanones?
- Flash Chromatography : SiO₂ with gradient elution (DCM:MeOH 95:5 to 98:2) .
- Recrystallization : Ethanol/water mixtures for high-purity crystals .
- Preparative HPLC : C18 columns with acetonitrile/water mobile phases .
Q. How is regioselectivity controlled during halogenation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
